1-(2-Nitrophenyl)ethanamine
Overview
Description
It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Mode of Action
It’s known that amines can react with aldehydes or ketones to form imines and enamines . .
Biochemical Pathways
Given the compound’s structure, it might be involved in amino acid metabolism or other nitrogen-containing compound pathways . .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely BBB permeant . .
Action Environment
The action, efficacy, and stability of 1-(2-Nitrophenyl)ethanamine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of phenylethylamine, followed by reduction of the nitro group to an amine. Another method includes the reaction of 2-nitrophenylacetonitrile with reducing agents to yield the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrophenylacetonitrile under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products:
Reduction: 2-Amino-1-phenylethanamine.
Oxidation: 2-Nitroso-1-phenylethanamine.
Substitution: Various substituted phenylethanamines depending on the reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrophenethylamine: Similar structure but differs in the position of the nitro group.
2-Nitrobenzylamine: Contains a benzyl group instead of an ethyl group.
2-Nitroaniline: Lacks the ethylamine side chain.
Uniqueness: 1-(2-Nitrophenyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(2-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 1-(2-Nitrophenyl)ethanamine into peptoid sequences impact their secondary structure?
A1: Research indicates that the inclusion of this compound, often abbreviated as Ns2ne, can significantly alter the secondary structure of peptoid nonamers []. For instance, incorporating Ns2ne into a peptoid sequence composed of alternating N-(S)-1-phenylethylglycine (Nspe) units disrupts the typical threaded loop conformation observed in (Nspe)9 and promotes helix formation instead []. This suggests that the nitroaromatic moiety of Ns2ne may engage in specific interactions that influence peptoid folding. Furthermore, placing a single Ns2ne unit at the N-terminus of (Nspe)9 destabilizes the threaded loop structure, while incorporating N-(S)-1-(4-Nitrophenyl)ethylglycine (Nsnp, a para-nitro isomer) at the same position stabilizes it []. These findings highlight the sensitivity of peptoid conformation to the position and isomerism of nitroaromatic side chains.
Q2: What is the mechanism by which this compound affects peptoid structure?
A2: The study suggests that nitroaromatic side chains, including those of Ns2ne and Nsnp, can influence peptoid folding by modulating the strength of intramolecular hydrogen bonds crucial for maintaining the threaded loop structure []. The electron-withdrawing nature and steric bulk of the nitroaromatic group likely contribute to this effect. Specifically, the study proposes that steric interactions exerted by the Ns2ne side chain play a significant role in disrupting the threaded loop conformation [].
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